3-(Dimethylamino)benzoyl isothiocyanate
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Overview
Description
3-(Dimethylamino)benzoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)benzoyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then decomposed using desulfurating agents like T3P® (propane phosphonic acid anhydride) to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Recent advancements have focused on optimizing these processes for sustainability, including the use of benign solvents and minimizing waste through efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)benzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, carbon disulfide, and desulfurating agents like T3P®. Reaction conditions often involve moderate heating and the use of solvents such as γ-butyrolactone .
Major Products
The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and other isothiocyanate-containing molecules.
Scientific Research Applications
3-(Dimethylamino)benzoyl isothiocyanate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)benzoyl isothiocyanate involves its high chemical reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Used in amino acid sequencing and bioconjugation.
Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.
Allyl isothiocyanate: Known for its antimicrobial properties and use in food preservation.
Uniqueness
3-(Dimethylamino)benzoyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and reactivity compared to other isothiocyanates, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
100663-23-8 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(dimethylamino)benzoyl isothiocyanate |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3 |
InChI Key |
PIEOOCRNDQSIDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N=C=S |
Origin of Product |
United States |
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